Borure de calcium

Vue d'ensemble

Description

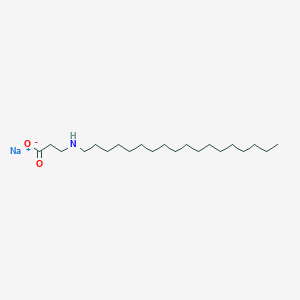

Calcium boride, also known as calcium hexaboride, is a compound consisting of calcium and boron with the chemical formula CaB₆. It is a black, lustrous, chemically inert powder with a low density. This compound is known for its high electrical conductivity, hardness, chemical stability, and high melting point. Calcium boride has a cubic crystal structure typical of metal hexaborides, with octahedral units of six boron atoms combined with calcium atoms .

Applications De Recherche Scientifique

Calcium boride has a wide range of applications in scientific research and industry:

Chemistry: It is used as a reducing agent in chemical reactions and as a precursor for the synthesis of other boron-containing compounds.

Biology and Medicine: Research is ongoing into its potential use in biomedical applications due to its chemical stability and inertness.

Industry: Calcium boride is used in the production of boron-containing ceramics, which are known for their hardness and high-temperature stability. .

Mécanisme D'action

Target of Action

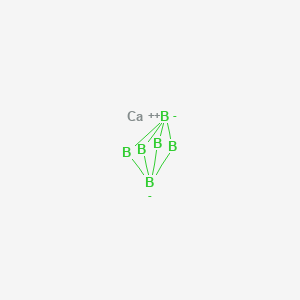

Calcium boride, also known as calcium hexaboride (CaB6), is a compound of calcium and boron . The primary targets of calcium boride are the boron atoms that form a three-dimensional network in its structure . Each calcium atom is bonded in a 1-coordinate geometry to twenty-four equivalent boron atoms . This unique structure allows calcium boride to exhibit a variety of physical properties.

Mode of Action

The interaction of calcium boride with its targets primarily involves the formation of covalent bonds between the calcium and boron atoms . This results in a cubic structure typical for metal hexaborides, with octahedral units of 6 boron atoms combined with calcium atoms . The unique bonding schemes and structural diversity of intermetallic borides like calcium boride provide great opportunities for modulating local electronic structures and surface adsorption properties .

Biochemical Pathways

Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It is involved in various physiological, biochemical, reproductive, and developmental pathways . .

Pharmacokinetics

Studies on the pharmacokinetics of calcium from various calcium salts have been conducted . These studies suggest that the pharmacokinetic process is linear due to a first-order reaction . The absorption of calcium was found to be significantly different among the three calcium salts studied . More research is needed to understand the ADME properties of calcium boride and their impact on its bioavailability.

Result of Action

Calcium boride exhibits a variety of physical properties due to its unique structure and bonding. It is known for its high electrical conductivity, hardness, chemical stability, and high melting point . It also shows weak ferromagnetic properties, which is remarkable because calcium and boron are neither magnetic, nor have inner 3d or 4f electronic shells, which are usually required for ferromagnetism .

Action Environment

The action, efficacy, and stability of calcium boride can be influenced by various environmental factors. For instance, impurities in the boron used to prepare the sample, such as iron and nickel, can affect the properties of calcium boride . Furthermore, the temperature can influence the ferromagnetic properties of calcium boride, which occur at unexpectedly high temperatures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium boride can be synthesized by mixing powdery boron carbide and calcium oxide in a molar ratio of 3:2. The mixture is then sintered in air at temperatures ranging from 1700 to 1800 degrees Celsius for 1 to 2 hours. This method results in high-purity calcium boride with minimal impurities .

Industrial Production Methods: In industrial settings, calcium boride is produced using high-temperature sintering processes. The raw materials typically include boron carbide, calcium oxide, and sometimes calcium carbonate. The sintering process involves heating the mixture to high temperatures to facilitate the reaction and formation of calcium boride. This method is efficient and results in a product with high purity and low environmental impact due to reduced carbon dioxide emissions .

Analyse Des Réactions Chimiques

Types of Reactions: Calcium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is insoluble in water, methanol, and ethanol but dissolves slowly in acids .

Common Reagents and Conditions:

Oxidation: Calcium boride can be oxidized in the presence of oxygen at high temperatures, leading to the formation of calcium oxide and boron oxide.

Reduction: It can act as a reducing agent in certain chemical reactions, reducing metal oxides to their respective metals.

Substitution: Calcium boride can undergo substitution reactions with halogens, forming calcium halides and boron halides.

Major Products Formed:

Oxidation: Calcium oxide (CaO) and boron oxide (B₂O₃)

Reduction: Pure metals from metal oxides

Substitution: Calcium halides (CaX₂) and boron halides (BX₃)

Comparaison Avec Des Composés Similaires

- Magnesium boride (MgB₂)

- Aluminum boride (AlB₂)

- Titanium boride (TiB₂)

- Zirconium boride (ZrB₂)

- Hafnium boride (HfB₂)

Calcium boride stands out among these compounds due to its unique combination of electrical conductivity, chemical stability, and ferromagnetic properties, making it a valuable material for various scientific and industrial applications .

Propriétés

IUPAC Name |

calcium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Ca/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVIDOFQNLOVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaB6, B6Ca | |

| Record name | calcium boride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_boride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-99-7 | |

| Record name | Calcium boride (CaB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.